3,5-Dimethyl-3'-piperidinomethyl benzophenone

Description

Historical Development of Benzophenone Derivatives

The benzophenone scaffold has been a cornerstone of organic chemistry since its early recognition in the 19th century. Carl Graebe of the University of Königsberg provided one of the earliest literature reports describing work with benzophenone in 1874, establishing the foundation for subsequent research into this class of compounds. The parent compound benzophenone, with the formula (C6H5)2CO, is naturally occurring and has been found in various fungi, fruits, and plants, including grapes.

The evolution of benzophenone derivatives has been driven by their remarkable versatility as building blocks in organic chemistry. These compounds have found extensive applications across multiple disciplines, from photochemistry to medicinal chemistry. The development of synthetic methodologies for benzophenone derivatives has been particularly significant, with researchers exploring various approaches including Friedel-Crafts acylation reactions, which remain a standard method for their preparation.

The pharmaceutical potential of benzophenone derivatives became increasingly apparent through systematic research programs. European Patent Application No. 237,929 described the development of 3,4-dihydroxy-4'-methyl-5-nitrobenzophenone as a catechol-O-methyl-transferase inhibitor, demonstrating the therapeutic potential of strategically substituted benzophenone compounds for treating Parkinson's disease and related neurological conditions. This milestone highlighted the importance of precise structural modifications in achieving specific biological activities.

Research has also revealed the natural biosynthetic pathways leading to benzophenone formation. Type III polyketide synthases, particularly benzophenone synthase, catalyze the formation of 2,4,6-trihydroxybenzophenone from benzoyl-CoA and three molecules of malonyl-CoA. These enzymatic processes have provided insights into the natural occurrence and biological significance of benzophenone derivatives, further expanding their relevance in chemical research.

Structural Characterization and Nomenclature

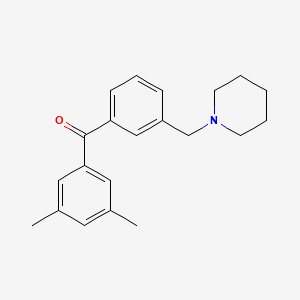

3,5-Dimethyl-3'-piperidinomethyl benzophenone exhibits a complex molecular architecture that combines the classical benzophenone core with specific substitutional modifications. The compound's International Union of Pure and Applied Chemistry name is (3,5-dimethylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone, which precisely describes its structural features.

The molecular structure incorporates several key structural elements that define its chemical identity and properties. The benzophenone core consists of two phenyl rings connected by a carbonyl group, providing the fundamental framework for the molecule. The addition of two methyl groups at the 3 and 5 positions of one phenyl ring creates a symmetrical substitution pattern that influences both the electronic properties and steric characteristics of the compound.

The piperidinomethyl substituent attached to the 3' position of the second phenyl ring represents the most distinctive structural feature of this compound. This moiety consists of a six-membered saturated nitrogen heterocycle (piperidine) connected to the benzene ring through a methylene bridge. The Simplified Molecular Input Line Entry System representation CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3)C accurately captures this complex connectivity.

Table 1: Molecular Descriptors of this compound

The International Chemical Identifier string InChI=1S/C21H25NO/c1-16-11-17(2)13-20(12-16)21(23)19-8-6-7-18(14-19)15-22-9-4-3-5-10-22/h6-8,11-14H,3-5,9-10,15H2,1-2H3 provides a unique computational representation of the compound's structure, enabling precise identification and database searches. This standardized format facilitates the unambiguous communication of structural information across different chemical databases and computational platforms.

Significance in Chemical Research

The significance of this compound in chemical research stems from its unique combination of structural features that confer distinct chemical and biological properties. The benzophenone scaffold has been recognized as a ubiquitous framework in medicinal chemistry, with extensive applications spanning anti-inflammatory, anticancer, and antimicrobial research.

The specific substitution pattern of this compound offers several advantages for chemical research applications. The presence of the piperidine moiety enhances the compound's ability to interact with biological molecules, potentially facilitating enzyme inhibition and receptor binding studies. This structural feature has been particularly valuable in pharmaceutical research, where nitrogen-containing heterocycles are frequently employed to optimize drug-target interactions.

Research into benzophenone derivatives has revealed their potential as photophysical probes for identifying and mapping peptide-protein interactions in biological applications. The inherent photochemical properties of the benzophenone core, combined with the specific substitutional modifications present in this compound, may provide unique opportunities for biochemical studies requiring precise molecular recognition and binding.

The compound's structural complexity also makes it valuable as a synthetic intermediate in the preparation of more elaborate molecular architectures. The presence of multiple reactive sites, including the carbonyl group and the tertiary amine functionality, provides numerous opportunities for chemical modification and derivatization. This versatility has made similar benzophenone derivatives important building blocks in the synthesis of pharmaceutically active compounds.

Table 2: Research Applications of Benzophenone Derivatives

The development of novel benzophenone derivatives continues to be an active area of research, with particular emphasis on understanding structure-activity relationships. Studies have shown that specific substitution patterns can dramatically influence biological activity, with researchers identifying optimal configurations for various therapeutic targets. The thiazole-containing benzophenone derivatives, for example, have demonstrated potent anti-inflammatory properties through simultaneous inhibition of prostaglandin production and neutrophil recruitment.

The agricultural applications of benzophenone derivatives have also contributed to their research significance. These compounds have been developed as fungicides with protectant, curative, and eradicative properties against powdery mildews, demonstrating novel mechanisms of action that differ from existing fungicidal approaches. The unique mode of action observed with benzophenone fungicides, affecting multiple stages of fungal development including spore germination and sporogenesis, highlights the potential for discovering new biological targets through systematic structural modification.

Properties

IUPAC Name |

(3,5-dimethylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-16-11-17(2)13-20(12-16)21(23)19-8-6-7-18(14-19)15-22-9-4-3-5-10-22/h6-8,11-14H,3-5,9-10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJYKNVHFDOTLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643147 | |

| Record name | (3,5-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-22-1 | |

| Record name | (3,5-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Preparation of 3,5-Dimethyl Acetophenone

This step involves the acylation of xylene (preferably m-xylene) using acetyl chloride in the presence of aluminum chloride as a catalyst. The reaction proceeds under controlled temperature conditions.

- Combine acetyl chloride with a mixture of aluminum chloride and xylene.

- Maintain the reaction at an ice-water bath temperature (<15°C) during addition.

- Gradually increase the temperature to 100°C and stir for several hours.

- After the reaction, pour the solution into cold water and separate the organic phase.

- Wash with dilute hydrochloric acid and sodium carbonate solution until neutral.

- Dry over anhydrous sodium sulfate and purify via vacuum distillation.

Yield: Approximately 77.6% for 3,5-dimethyl acetophenone.

Step 2: Functionalization via Condensation

The prepared acetophenone undergoes further reactions to introduce the piperidinylmethyl group.

- React 3,5-dimethyl acetophenone with piperidine in the presence of a base (e.g., sodium hydride or potassium carbonate).

- Use solvents such as DMF or THF to facilitate the reaction.

- Monitor the reaction temperature carefully to avoid decomposition.

Step 3: Final Benzophenone Formation

The final step involves coupling reactions to form the benzophenone structure.

- Use appropriate coupling agents such as benzoyl chloride or related derivatives.

- Optimize reaction conditions (temperature range: 0–100°C) for high yield.

- Purify using extraction methods followed by recrystallization or column chromatography.

Yield: Total recovery across three steps can exceed 70%.

Reaction Conditions and Optimization

| Reaction Step | Temperature Range | Catalyst/Agent | Solvent | Yield (%) |

|---|---|---|---|---|

| Acylation (Step 1) | <15°C to 100°C | Aluminum chloride | Xylene | ~77.6 |

| Condensation (Step 2) | Room temperature | Piperidine + Base | DMF/THF | Moderate |

| Benzophenone Formation (Step 3) | 0–100°C | Benzoyl chloride | Organic solvent | ~70 |

Key Observations

- Catalyst Selection: Aluminum chloride is preferred for acylation due to its ability to enhance electrophilic substitution reactions.

- Temperature Control: Precise control is critical to prevent side reactions or degradation of intermediates.

- Purification Techniques: Vacuum distillation and recrystallization are essential for obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-3’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinomethyl group can be replaced with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

Structure and Characteristics

The compound's structure allows for significant reactivity and interaction with biological systems. The presence of the piperidinomethyl group enhances its ability to engage in various chemical reactions, making it valuable in synthetic organic chemistry.

Chemistry

In organic synthesis, 3,5-Dimethyl-3'-piperidinomethyl benzophenone serves as a building block for creating more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : Reduction reactions yield alcohols or amines.

- Substitution : The piperidinomethyl group can be replaced with other nucleophiles.

Biology

The compound has been studied for its potential biological activities, particularly:

- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains.

- Anticancer Properties : Research indicates that derivatives exhibit cytotoxicity against cancer cell lines by interfering with DNA processes or inducing apoptosis. For example, Mannich bases derived from benzophenones have shown enhanced cytotoxic effects compared to standard chemotherapeutics like 5-fluorouracil.

| Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|

| Jurkat | < 2 | 5-Fluorouracil |

| HepG2 | < 2 | Ellipticine |

| MCF-7 | < 2 | - |

Medicine

Research is ongoing to explore the compound's potential as a pharmaceutical intermediate. Its ability to modulate enzyme activities and interact with biological receptors positions it as a candidate for drug development.

Industry

In industrial applications, it is utilized in the synthesis of advanced materials and as a precursor for specialty chemicals.

Case Studies and Research Findings

- Mannich Base Derivatives : A study highlighted that Mannich bases derived from this compound demonstrated significant cytotoxicity against human lymphocyte cell lines (Molt 4/C8 and CEM), indicating their potential as anticancer agents.

- Comparative Analysis : Studies comparing this compound with similar structures (like 3,5-Dimethylbenzophenone) revealed that the unique piperidinylmethyl substitution significantly enhances its reactivity and biological activity.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The piperidinomethyl group enhances its ability to interact with biological molecules, potentially inhibiting or modulating enzyme activities. The benzophenone core allows for strong binding to various receptors, contributing to its biological effects.

Comparison with Similar Compounds

Research Findings and Implications

- Bioactivity Trends: Methyl and chloro substituents in benzophenones show divergent effects depending on the scaffold. In non-benzophenone compounds (e.g., RT inhibitors), methyl groups enhance activity, but in benzophenones, their impact is minimal .

- Synthetic Challenges : Complex analogs like 3,5-bis(arylidene)-4-piperidones require rigorous spectroscopic validation to avoid misassignment, as seen in natural product studies .

- Application Potential: While unsubstituted benzophenones are widely used in UV protection, substituted derivatives like this compound may offer tailored properties for drug discovery or material science .

Notes and Limitations

- Purity and Synthesis : Some analogs (e.g., compound 9b in ) are reported with low purity (62%), which could skew activity comparisons.

- Data Gaps: Limited information exists on the specific biological targets or mechanistic pathways of this compound. Further studies are needed to elucidate its pharmacological profile.

Biological Activity

3,5-Dimethyl-3'-piperidinomethyl benzophenone (CAS No. 898793-22-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified under benzophenones, characterized by two phenyl rings connected by a carbonyl group. Its molecular formula is with a molecular weight of 307.43 g/mol. The presence of the piperidinylmethyl group enhances its structural complexity and potential reactivity, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes, potentially modulating metabolic pathways.

- Receptor Binding : The benzophenone core allows for strong binding to receptors, influencing cellular signaling pathways.

- Cytotoxic Activity : Studies suggest that compounds similar to this one exhibit cytotoxic effects against cancer cell lines by interfering with DNA processes or inducing apoptosis .

Anticancer Properties

Research indicates that derivatives of benzophenones, including this compound, show promising anticancer activity. For instance:

- Cytotoxicity Studies : A study demonstrated that Mannich bases derived from benzophenones exhibit enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like 5-fluorouracil. The cytotoxicity was attributed to the ability of these compounds to inhibit DNA topoisomerase I and induce oxidative stress in cancer cells .

| Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|

| Jurkat | < 2 | 5-Fluorouracil |

| HepG2 | < 2 | Ellipticine |

| MCF-7 | < 2 | - |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary investigations suggest it may exhibit activity against various bacterial strains, although detailed studies are required to quantify these effects and elucidate the mechanisms involved.

Case Studies and Research Findings

- Mannich Base Derivatives : A study highlighted the synthesis of Mannich bases from benzophenones, showing that compounds with piperidine moieties demonstrated significant cytotoxicity towards human lymphocyte cell lines (Molt 4/C8 and CEM), indicating their potential as anticancer agents .

- Comparative Analysis : In comparative studies with similar compounds such as 3,5-Dimethylbenzophenone and 3-Piperidinomethylbenzophenone, the unique piperidinylmethyl substitution in this compound was found to enhance its reactivity and biological activity significantly.

Safety and Toxicology

While exploring the biological activities of benzophenones, safety assessments have been conducted. Reports indicate that certain benzophenones are safe for topical application in cosmetics; however, further mutagenicity testing is necessary for some derivatives . The potential for endocrine disruption has also been noted in studies involving related compounds .

Q & A

Q. What are the standard synthetic routes for 3,5-Dimethyl-3'-piperidinomethyl benzophenone, and how can reaction efficiency be monitored?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution to introduce the piperidinomethyl group onto the benzophenone backbone. For example, organoaluminum reagents (e.g., triisobutylaluminum) can reduce ketones to alcohols, as demonstrated in benzophenone reduction studies . Reaction progress is monitored via gas-liquid chromatography (GLC) with biphenyl as an internal standard, achieving >97% conversion in controlled conditions . Ultraviolet (UV) spectral analysis is also effective for tracking reaction kinetics, with quantitative data showing ~66% reduction efficiency over 397 hours .

Q. Which analytical techniques are most reliable for characterizing structural purity and confirming regioselectivity?

Methodological Answer: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard for purity assessment, with GC-MS quantification limits at 10 mg/kg . Nuclear magnetic resonance (NMR) spectroscopy resolves regioselectivity challenges, particularly distinguishing between 3,5-dimethyl and other isomers. Solvatochromic studies using vibrational shifts (e.g., ν(C=O) bands) and density functional theory (DFT) calculations provide complementary data on solvent interactions and structural confirmation .

Advanced Research Questions

Q. How do steric effects from the 3,5-dimethyl groups influence reaction kinetics in cross-coupling or functionalization reactions?

Methodological Answer: Steric hindrance from the dimethyl groups slows nucleophilic attack at the benzophenone core. Kinetic studies using excess triisobutylaluminum in diethyl ether show ~62% conversion after 60 hours, compared to unsubstituted benzophenone . Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density distribution and steric maps. Experimental validation via time-resolved UV spectroscopy or X-ray crystallography is recommended to correlate theoretical predictions with observed reactivity .

Q. What strategies mitigate racemization or byproduct formation during piperidinomethyl group introduction?

Methodological Answer: Racemization is minimized using non-polar solvents (e.g., diethyl ether) and low temperatures. Mixed anhydride protocols with N-methylpiperidine as a base reduce urethane byproducts, as demonstrated in peptide synthesis . Byproduct suppression is achieved via stepwise addition of reagents and in-situ quenching (e.g., hydrolysis with ammonium acetate buffer at pH 6.5) .

Q. How can solvatochromic properties of the benzophenone core be exploited in photophysical material design?

Methodological Answer: The benzophenone framework exhibits tunable fluorescence and thermally activated delayed phosphorescence. Solvent polarity studies show split ν(C=O) bands in alcohols versus single peaks in halogenated solvents, indicating solvent-solute interactions . These properties are leveraged in designing aggregation-induced emission (AIE) materials or host matrices for metal phosphorescence complexes by modifying substituents on the benzophenone core .

Biological and Mechanistic Research

Q. What in vitro assays are suitable for evaluating neurotoxic or autophagy-modulating effects of this compound?

Methodological Answer: Immortalized gonadotropin-releasing hormone (GnRH) neuron models are used to assess autophagy protein markers (e.g., LC3-II, p62) via Western blotting. Co-treatment with autophagy inhibitors (e.g., chloroquine) validates specificity . For neurotoxicity, calcium imaging or mitochondrial membrane potential assays (JC-1 staining) quantify cellular stress responses.

Q. Can computational docking predict interactions between this compound and enzyme targets like cyclooxygenase (COX)?

Methodological Answer: Molecular docking with COX-2 (PDB ID: 5KIR) using AutoDock Vina identifies potential binding pockets. The dimethyl and piperidinomethyl groups may occupy hydrophobic regions, mimicking salicylic acid derivatives . Free energy calculations (MM/PBSA) refine affinity predictions, which are validated via enzyme inhibition assays using UV-Vis spectroscopy to monitor prostaglandin H2 conversion.

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported reaction yields for benzophenone derivatives?

Methodological Answer: Yield variations often stem from differences in solvent polarity, reagent purity, or reaction scale. For example, triisobutylaluminum reactions show 62–97% conversion depending on solvent (ether vs. non-polar) and reaction time . Systematic replication using controlled conditions (e.g., anhydrous solvents, inert atmosphere) and orthogonal validation (GLC, NMR, UV) resolves contradictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.